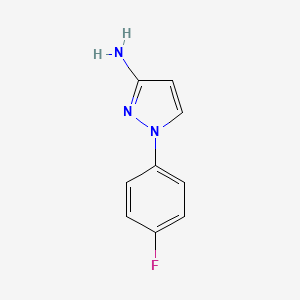

1-(4-fluorophenyl)-1H-pyrazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3/c10-7-1-3-8(4-2-7)13-6-5-9(11)12-13/h1-6H,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLDCOALWOXLJQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CC(=N2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Fluorophenyl 1h Pyrazol 3 Amine and Its Derivatives

Classical and Contemporary Approaches to Pyrazole (B372694) Synthesis

The construction of the pyrazole ring is a well-established field in heterocyclic chemistry, traditionally relying on the condensation of a 1,3-dielectrophilic component with a hydrazine (B178648) derivative. For the synthesis of 1-(4-fluorophenyl)-1H-pyrazol-3-amine, 4-fluorophenylhydrazine serves as the key precursor, introducing the N-aryl moiety.

Cyclization Reactions and Precursor Utilization

The formation of the pyrazole ring from acyclic precursors is a fundamental cyclization strategy. The most common precursors for generating the three-carbon backbone of the pyrazole ring are β-ketonitriles and α,β-unsaturated nitriles. chim.itarkat-usa.org

The reaction of 4-fluorophenylhydrazine with a β-ketonitrile is a primary route to aminopyrazoles. The initial step involves the condensation of the hydrazine with the ketone functionality to form a hydrazone. Subsequent intramolecular cyclization occurs through the attack of the second nitrogen atom of the hydrazine onto the nitrile group, which, after tautomerization, yields the aromatic aminopyrazole ring. chim.it

Alternatively, α,β-unsaturated nitriles bearing a leaving group at the α- or β-position can be employed. For instance, the reaction of 4-fluorophenylhydrazine with an acrylonitrile (B1666552) derivative possessing a leaving group at the α-position, such as 2-chloroacrylonitrile, can selectively produce 3-aminopyrazoles. chim.it This approach is particularly valuable for controlling the regiochemistry of the final product.

| Precursor Type | General Structure | Resulting Pyrazole | Reference |

| β-Ketonitrile | R-CO-CH₂-CN | 5-substituted-1-(4-fluorophenyl)-1H-pyrazol-3-amine | chim.it |

| α-Halo-α,β-unsaturated nitrile | Cl-C(R)=CH-CN | This compound derivative | chim.it |

Condensation Reactions

Condensation reactions are at the heart of pyrazole synthesis. The Knorr pyrazole synthesis, a classic example, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. To obtain a 3-amino pyrazole, a β-ketonitrile is a more suitable precursor than a simple 1,3-diketone. The condensation of 4-fluorophenylhydrazine with such a precursor leads to the formation of the pyrazole ring in a single step, often under acidic or basic catalysis to facilitate the dehydration and cyclization steps. chim.itarkat-usa.org

The reaction conditions for these condensations can significantly influence the yield and purity of the resulting aminopyrazole. Solvents such as ethanol, acetic acid, or dimethylformamide (DMF) are commonly used, and the reaction may be performed at room temperature or with heating. nih.gov

One-Pot and Multicomponent Reaction Strategies

Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of one-pot and multicomponent reactions (MCRs) for the synthesis of complex molecules like pyrazoles. These strategies involve the combination of three or more reactants in a single reaction vessel, where the product is formed in a cascade of reactions without the need for isolating intermediates. thieme-connect.deekb.egnih.govresearchgate.netresearchgate.net

For the synthesis of derivatives of this compound, a multicomponent approach could involve the reaction of 4-fluorophenylhydrazine, an aldehyde or ketone, and a source of the cyanomethyl group (e.g., malononitrile). ekb.eg These reactions are often catalyzed and can offer high atom economy and operational simplicity. For instance, a three-component reaction of an aldehyde, malononitrile (B47326), and a hydrazine can yield highly functionalized 5-aminopyrazole-4-carbonitriles. While this leads to the 5-amino isomer, modifications in the precursors and conditions can potentially steer the reaction towards the 3-amino product. ekb.eg

| Reaction Type | Reactants | Product Type | Advantages |

| One-Pot Synthesis | 4-fluorophenylhydrazine, β-dicarbonyl precursor | 1-(4-fluorophenyl)-pyrazolone derivatives | Reduced workup, time-saving |

| Multicomponent Reaction | 4-fluorophenylhydrazine, aldehyde, malononitrile | Highly substituted aminopyrazoles | High atom economy, diversity-oriented |

Regioselectivity and Stereochemical Considerations in Synthesis

A critical aspect in the synthesis of N-substituted pyrazoles from unsymmetrical precursors is regioselectivity. When an unsymmetrical hydrazine like 4-fluorophenylhydrazine reacts with a 1,3-dielectrophile, two regioisomeric pyrazoles can be formed. The nucleophilicity of the two nitrogen atoms in the hydrazine and the electrophilicity of the reaction centers in the three-carbon precursor determine the outcome. Generally, the reaction of arylhydrazines with β-ketonitriles tends to yield the 5-aminopyrazole isomer as the major product under thermodynamic control. chim.it

However, the synthesis of the 3-amino isomer, this compound, can be achieved under kinetic control or by using specific precursors that direct the cyclization. The use of α,β-unsaturated nitriles with a leaving group at the α-position, such as 2-chloroacrylonitrile, is a key strategy to favor the formation of the 3-aminopyrazole (B16455). In this case, the initial Michael addition of the more nucleophilic nitrogen of the hydrazine is followed by a rapid cyclization and elimination of the leaving group. chim.it The choice of solvent and base can also play a crucial role in directing the regioselectivity. nih.gov

Stereochemical considerations are generally not a factor in the synthesis of the aromatic pyrazole ring itself. However, if chiral centers are present in the substituents of the pyrazole ring, their stereochemistry needs to be controlled during the synthesis of the precursors or through subsequent stereoselective reactions.

Advanced Synthetic Techniques

To overcome the limitations of classical synthetic methods, such as long reaction times and harsh conditions, advanced techniques have been developed.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and purities of the products. dergipark.org.trmdpi.comrsc.orgnih.govresearchgate.netmdpi.com

The synthesis of 3-aminopyrazole derivatives has been shown to be amenable to microwave assistance. For example, the condensation of hydrazines with acrylonitrile derivatives can be efficiently carried out under microwave irradiation, leading to the desired products in high yields and with high regioselectivity in significantly shorter times compared to conventional heating methods. chim.it This technique offers a green and efficient alternative for the synthesis of this compound and its derivatives. dergipark.org.tr

| Method | Reaction Time | Yield | Advantages |

| Conventional Heating | Hours | Moderate to Good | Well-established |

| Microwave-Assisted | Minutes | Good to Excellent | Rapid, efficient, often higher yields |

Ultrasound-Assisted Synthesis

Ultrasound-assisted organic synthesis, or sonochemistry, has emerged as a powerful technique for accelerating chemical reactions. The application of ultrasonic waves in a reaction mixture creates acoustic cavitation—the formation, growth, and implosive collapse of bubbles—which generates localized hot spots with extreme temperatures and pressures. This phenomenon can significantly enhance reaction rates and yields.

In the context of pyrazole synthesis, ultrasound has been shown to be a simple and environmentally sustainable method. arabjchem.orgresearchgate.net For instance, the synthesis of pyrazolyl thiourea (B124793) derivatives has been successfully achieved using rapid ultrasound-mediated methods. arabjchem.orgresearchgate.net While not directly producing this compound, these processes demonstrate the utility of sonochemistry for creating complex pyrazole-based structures. The benefits include shorter reaction times and often milder conditions compared to conventional heating methods. researchgate.net

Research on the synthesis of related heterocyclic compounds further underscores the advantages of this technique. The sonochemical synthesis of chalcones, which can be precursors to pyrazoles, has been demonstrated to be more efficient than conventional methods. acs.orgnih.gov Similarly, the use of ultrasound has been effective in the synthesis of 1,5-disubstituted pyrazoles using a Cu(I) catalyst, highlighting its compatibility with catalytic systems. acs.org

Table 1: Comparison of Ultrasound-Assisted vs. Conventional Synthesis

| Feature | Ultrasound-Assisted Synthesis | Conventional Synthesis | Reference |

|---|---|---|---|

| Reaction Time | Significantly reduced | Longer duration | arabjchem.orgresearchgate.net |

| Energy Input | Localized and efficient | Bulk heating, less efficient | arabjchem.orgresearchgate.net |

| Reaction Yield | Often higher | Variable, can be lower | researchgate.net |

| Conditions | Typically milder | Often requires high temperatures | arabjchem.org |

Mechanochemical Approaches

Mechanochemistry, which involves inducing reactions through mechanical force such as grinding or milling, offers a solvent-free alternative for the synthesis of chemical compounds. This approach is recognized for its green chemistry credentials, as it minimizes or eliminates the need for solvents, thereby reducing waste.

The synthesis of pyrazole derivatives has been successfully demonstrated using mechanochemical methods. For example, 1-(4-chlorophenyl)pyrazolidin-3-one, a compound structurally similar to the precursors of the target molecule, was synthesized in a ball mill by grinding 4-chlorophenyl hydrazine and methyl acrylate (B77674) in the presence of a base. researchgate.net This solvent-free method highlights a viable pathway for constructing the pyrazole core.

Further studies have explored mechanochemistry for more complex reactions, such as the [3+2] cycloaddition of quinones with fluorinated nitrile imines to produce polycyclic pyrazoles. beilstein-journals.org Although in some cases, the solvent-free ball mill reaction led to lower yields compared to solution-based methods and produced a sticky material that was difficult to process, it confirmed the feasibility of the approach. beilstein-journals.org A systematic investigation into the reaction conditions, including the choice of base and the material of the grinding balls, revealed that these factors significantly affect the reaction's success. researchgate.net

Table 2: Factors Affecting Mechanochemical Synthesis of a Pyrazolidinone Derivative

| Parameter | Variation | Outcome | Reference |

|---|---|---|---|

| Base | KOH, K2CO3, t-BuOK | KOH provided the best yield. | researchgate.net |

| Grinding Media | Agate vs. Zirconium Oxide Balls | Agate balls resulted in higher yields. | researchgate.net |

| Reaction Scale | Increased reactant amount | Decreased yield, likely due to inefficient mixing. | researchgate.net |

Catalytic Systems in the Preparation of Fluorinated Pyrazole Amines

Catalysis is fundamental to the efficient synthesis of fluorinated pyrazole amines, offering pathways with higher selectivity, milder reaction conditions, and improved yields. Both homogeneous and heterogeneous catalytic systems have been developed for this purpose. sci-hub.se

Homogeneous Catalysis

Homogeneous catalysts, which exist in the same phase as the reactants, are widely used in the synthesis of pyrazole derivatives. An exemplary system involves the use of iron(III) chloride combined with polyvinylpyrrolidone (B124986) (FeCl3/PVP) in a green solvent mixture of water and PEG-400. researchgate.net This system has been effectively used for the cyclocondensation reaction of arylhydrazines with malononitrile derivatives to produce 5-amino-1H-pyrazole-4-carbonitriles with yields up to 97%. researchgate.net The catalyst is inexpensive, stable, and effective at low loading concentrations. researchgate.net

Other homogeneous systems include the use of tris(pyrazolyl)borate cobalt complexes for hydrogenation reactions, which can be a key step in the synthesis of pyrazole precursors. acs.org Additionally, some synthetic routes to fluorinated pyrazoles have been developed to proceed without any metal catalysis, relying instead on the inherent reactivity of the starting materials under specific conditions. sci-hub.se Flow chemistry has also enabled transition metal-free processes for synthesizing substituted pyrazoles under mild conditions. mdpi.com

Heterogeneous Catalysis (e.g., Nanocatalysts)

Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages, most notably their ease of separation from the reaction mixture and potential for recyclability. Nanocatalysts, with their high surface-area-to-volume ratio, have shown exceptional activity in organic synthesis.

For the preparation of substituted pyrazoles, various magnetic nanocatalysts have been designed. One such catalyst is Fe3O4@CPTMO-phenylalanine-Ni, which has been used for the one-pot, three-component synthesis of pyrazoles from arylglyoxals, diketones, and 1H-pyrazole-5-amines. nih.gov This catalyst can be easily recovered using an external magnet and reused for multiple reaction cycles with only a slight decrease in activity. nih.gov Hot filtration tests have confirmed that the catalysis is truly heterogeneous, with the reaction ceasing upon removal of the catalyst. nih.gov

Another effective heterogeneous system utilizes iron oxide-supported copper oxide nanoparticles (nanocat-Fe-CuO). acs.org These magnetically recyclable catalysts have been successfully employed in the synthesis of pyrazole derivatives under mild conditions. acs.org The development of such nanocatalysts represents a significant step towards more sustainable and economical chemical manufacturing. researchgate.netcyberleninka.ru

Table 3: Examples of Heterogeneous Nanocatalysts in Pyrazole Synthesis

| Catalyst | Precursors | Key Advantages | Reference |

|---|---|---|---|

| Fe3O4@CPTMO-phenylalanine-Ni | Arylglyoxals, diketones, 1H-pyrazole-5-amines | Magnetically separable, recyclable, high yields | nih.gov |

| nanocat-Fe-CuO | Various precursors for pyrazole derivatives | Magnetically separable, reusable (up to 6 times), inexpensive materials | acs.org |

| CoFe2O4@SiO2-PTMS-Melamine-SA | Benzaldehyde, ethyl acetoacetate, malononitrile, hydrazine | Reusable, stable, used in green solvent (water) | cyberleninka.ru |

Reaction Optimization and Process Development

Optimizing reaction conditions is crucial for developing a synthetic process that is efficient, cost-effective, and scalable. This involves a systematic investigation of various parameters such as solvent, temperature, catalyst, and reaction time.

For the synthesis of fluorinated pyrazoles, optimization studies have been critical. For instance, in the [3+2] cycloaddition for forming a pyrazole ring, a screening of different solvents and bases revealed that tetrahydrofuran (B95107) (THF) and potassium carbonate (K2CO3) provided the highest conversion and yield. beilstein-journals.org Similarly, the development of a phototandem trifluoromethylation/cyclization to create pyrazolin-5-ones involved screening various light sources (by wavelength) and solvents to achieve the optimal yield. acs.org

Process development also extends to purification methods and the implementation of advanced manufacturing technologies like flow chemistry. The purification of 1-(4-chlorophenyl)pyrazol-3-ol, a closely related compound, has been detailed, involving steps like pH adjustment, extraction with a suitable solvent like anisole, and controlled crystallization. google.com

Flow chemistry, where reactants are continuously pumped through a reactor, offers enhanced safety, better heat and mass transfer, and improved reproducibility compared to batch processes. nih.gov This technology has been successfully applied to the synthesis of fluorinated pyrazoles. mdpi.com For example, the hazardous generation of fluorinated diazoalkanes and their subsequent cycloaddition reactions have been safely and efficiently performed in flow reactors, significantly reducing reaction times from hours to minutes. mdpi.comnih.gov

Table 4: Optimization Parameters for Pyrazole Synthesis

| Reaction Type | Optimized Parameter | Optimal Condition | Result | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | Solvent & Base | THF & K2CO3 | 93% yield | beilstein-journals.org |

| Mechanochemical Synthesis | Grinding Ball Material | Agate | Higher yield than zirconium oxide | researchgate.net |

| Photochemical Cyclization | Light Source | 415 nm LED | 94% GC yield | acs.org |

| Flow Synthesis of Fluorinated Pyrazoles | Temperature & Residence Time | Varied for substrates | Reduced reaction time from 16h to 30 min | nih.gov |

Advanced Spectroscopic and Structural Elucidation of 1 4 Fluorophenyl 1h Pyrazol 3 Amine Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including pyrazole (B372694) derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of protons (¹H) and carbon atoms (¹³C), enabling the unambiguous assignment of the molecular structure.

In the ¹H NMR spectra of 1-(4-fluorophenyl)-1H-pyrazol-3-amine analogues, distinct signals corresponding to the protons of the pyrazole ring, the fluorophenyl group, and any other substituents are observed. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each proton.

For instance, the protons on the pyrazole ring typically appear in specific regions. The proton at position 4 (H-4) and position 5 (H-5) of the pyrazole ring in related structures show characteristic signals. The aromatic protons of the 4-fluorophenyl group usually present as a complex multiplet or as distinct doublets and triplets, depending on the substitution pattern. For example, in some fluorinated pyrazole derivatives, the protons of the fluorophenyl ring appear in the aromatic region, often as multiplets. mdpi.com The amino group protons (-NH2) often appear as a broad singlet, and its chemical shift can be influenced by solvent and concentration.

The coupling constants (J), measured in Hertz (Hz), provide information about the connectivity of adjacent protons. For example, the ortho-coupling between protons on the fluorophenyl ring is typically in the range of 8-9 Hz.

Table 1: Representative ¹H NMR Data for a this compound Analogue

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrazole H-4 | 5.61–8.02 | d | ~2.0 |

| Pyrazole H-5 | 7.30-7.80 | d | ~2.0 |

| Fluorophenyl H | 6.94–7.61 | m | - |

| NH₂ | ~11.0 | br s | - |

Note: The exact chemical shifts and coupling constants can vary depending on the specific analogue and the solvent used for analysis.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal. The chemical shifts in ¹³C NMR are more sensitive to the electronic effects of substituents than in ¹H NMR.

In this compound analogues, the carbon atoms of the pyrazole ring resonate at characteristic chemical shifts. The carbon bearing the amino group (C-3) is typically found in the range of 140-155 ppm, while C-4 and C-5 appear at higher field strengths. The carbon atoms of the fluorophenyl ring exhibit signals in the aromatic region (115-165 ppm), with the carbon directly bonded to the fluorine atom showing a large one-bond coupling constant (¹JCF). For some fluorinated pyrazoles, this coupling constant can be around 248.9 Hz. mdpi.com

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound Analogues

| Carbon | Chemical Shift (δ, ppm) |

| Pyrazole C-3 | 140 - 155 |

| Pyrazole C-4 | 84 - 110 |

| Pyrazole C-5 | 130 - 145 |

| Fluorophenyl C-F | 158 - 165 (d, ¹JCF ≈ 250 Hz) |

| Fluorophenyl C-H | 115 - 130 |

| Fluorophenyl C-N | 135 - 140 |

Note: These are general ranges and can be influenced by substitution patterns and solvent effects.

To definitively assign all proton and carbon signals, especially in complex analogues, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, helping to identify adjacent protons within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, an HMBC spectrum can show a correlation between the proton at position 4 of the pyrazole ring and the carbons at positions 3 and 5, confirming their connectivity. semanticscholar.org

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion is measured, which allows for the determination of the molecular formula with high accuracy.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For pyrazole derivatives, common fragmentation pathways include the loss of small molecules like HCN, N₂, and fragments from the substituent groups. The fragmentation of the 1-(4-fluorophenyl) group can lead to characteristic ions. The analysis of these fragmentation patterns helps to confirm the proposed structure and identify the different components of the molecule. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In the IR spectrum of this compound, characteristic absorption bands are expected for:

N-H stretching of the amino group, typically appearing as one or two sharp bands in the region of 3300-3500 cm⁻¹.

C-H stretching of the aromatic and pyrazole rings, usually observed around 3000-3100 cm⁻¹.

C=N and C=C stretching of the pyrazole and phenyl rings, which give rise to absorptions in the 1400-1600 cm⁻¹ region.

C-F stretching of the fluorophenyl group, which is typically a strong band in the 1100-1300 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. Aromatic and heteroaromatic compounds like pyrazoles exhibit characteristic absorption bands in the UV-Vis region, typically between 200 and 400 nm, corresponding to π → π* transitions. researchgate.net The position and intensity of these bands can be influenced by the substituents on the pyrazole and phenyl rings. mdpi.com

Single Crystal X-ray Diffraction for Solid-State Structure and Intermolecular Interactions

For analogues of this compound, X-ray diffraction studies can reveal:

The planarity of the pyrazole and fluorophenyl rings.

The dihedral angles between the planes of the pyrazole and the fluorophenyl rings. For example, in a related structure, 4-(4-fluorophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine, the pyrazole ring forms a dihedral angle of 43.51° with the 4-fluorophenyl ring. nih.gov

The bond lengths and angles within the molecule, which can provide insight into the electronic distribution.

The intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing. The amino group can act as a hydrogen bond donor, forming intermolecular hydrogen bonds with acceptor atoms like nitrogen or fluorine in adjacent molecules. nih.govnih.gov

Table 3: Illustrative Crystallographic Data for a this compound Analogue

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁/c |

| a (Å) | 10.5189 |

| b (Å) | 8.1339 |

| c (Å) | 20.0009 |

| α (°) | 90 |

| β (°) | 101.951 |

| γ (°) | 90 |

| V (ų) | 1711.27 |

| Z | 4 |

Note: This data is for a representative analogue, 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile, and will vary for different derivatives. nih.gov

Theoretical and Computational Chemistry Studies on 1 4 Fluorophenyl 1h Pyrazol 3 Amine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to predict the properties of molecules. For the regioisomeric compound 5-(4-fluorophenyl)-1H-pyrazol-3-amine, which shares the same chemical formula and similar structural motifs, DFT calculations have been performed, providing valuable comparative data. tandfonline.com

The geometry of the isomer 5-(4-fluorophenyl)-1H-pyrazol-3-amine was optimized using the B3LYP/6-311+G(2d,p) functional method. tandfonline.com This process determines the most stable three-dimensional arrangement of the atoms in the molecule. The optimized structure reveals that the pyrazole (B372694) ring is nearly planar. tandfonline.comnih.govnih.gov The planarity of the pyrazole ring is a common feature in related structures. nih.govnih.gov

For a related compound, 1-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl]}piperidin-4-one, the 1H-pyrazole ring is also essentially planar and its orientation relative to the other rings in the molecule has been determined. nih.gov For instance, the dihedral angle between the pyrazole ring and the fluorophenyl ring is 18.73 (7)°. nih.gov

Table 1: Selected Optimized Geometric Parameters for 5-(4-fluorophenyl)-1H-pyrazol-3-amine

| Parameter | Bond Length (Å) / Angle (°) |

|---|---|

| C3-N2 | 1.383 |

| N1-C5 | 1.378 |

| C4-C5 | 1.393 |

| N1-N2 | 1.345 |

| C3-N3 | 1.365 |

| C5-C6 | 1.472 |

| C3-N2-N1 | 113.1 |

| C5-N1-N2 | 104.9 |

| C4-C3-N2 | 110.8 |

Data sourced from DFT calculations on the isomer 5-(4-fluorophenyl)-1H-pyrazol-3-amine. tandfonline.com

The electronic properties of a molecule are described by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. schrodinger.comnih.gov A smaller gap suggests higher reactivity. nih.gov

For the isomer 5-(4-fluorophenyl)-1H-pyrazol-3-amine, the HOMO and LUMO energies were calculated to be -5.98 eV and -1.21 eV, respectively, resulting in an energy gap of 4.77 eV. tandfonline.com The distribution of these orbitals indicates that the HOMO is primarily located on the pyrazole ring and the amine group, while the LUMO is distributed over the fluorophenyl ring. tandfonline.com This distribution suggests that the pyrazole ring and amine group act as electron donors, while the fluorophenyl ring acts as an electron acceptor. tandfonline.com

Table 2: Frontier Orbital Energies and Energy Gap for 5-(4-fluorophenyl)-1H-pyrazol-3-amine

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.98 |

| LUMO | -1.21 |

| Energy Gap (ΔE) | 4.77 |

Data sourced from DFT calculations on the isomer 5-(4-fluorophenyl)-1H-pyrazol-3-amine. tandfonline.com

Vibrational frequency analysis, both experimental (FT-IR) and theoretical (DFT), helps in identifying the functional groups and understanding the vibrational modes of a molecule. For 5-(4-fluorophenyl)-1H-pyrazol-3-amine, a detailed vibrational analysis has been conducted. tandfonline.com The calculated vibrational frequencies are often scaled to better match experimental results. nih.gov

Key vibrational modes include the N-H stretching of the amine group, C-H stretching of the aromatic rings, C=N and C-N stretching of the pyrazole ring, and the C-F stretching of the fluorophenyl group. For a similar compound, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, the C-F vibration band is observed at 1224 cm⁻¹. semanticscholar.orgresearchgate.net

Table 3: Selected Vibrational Frequencies for 5-(4-fluorophenyl)-1H-pyrazol-3-amine

| Vibrational Mode | Experimental (cm⁻¹) | Calculated (cm⁻¹) |

|---|---|---|

| N-H asymmetric stretching | 3415 | 3514 |

| N-H symmetric stretching | 3328 | 3412 |

| C-H stretching (phenyl) | 3130 | 3090 |

| C=N stretching (pyrazole) | 1640 | 1646 |

| N-H scissoring | 1558 | 1563 |

| C-F stretching | 1222 | 1210 |

Data sourced from experimental and DFT calculations on the isomer 5-(4-fluorophenyl)-1H-pyrazol-3-amine. tandfonline.com

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. tandfonline.com The MEP map of 5-(4-fluorophenyl)-1H-pyrazol-3-amine shows that the most negative potential (red and yellow regions) is located around the nitrogen atoms of the pyrazole ring and the amine group, indicating these are the likely sites for electrophilic attack. tandfonline.com The most positive potential (blue regions) is found around the hydrogen atoms of the amine group, suggesting these are sites for nucleophilic attack. tandfonline.com

Natural Bonding Orbital (NBO) analysis provides insights into the bonding and antibonding interactions within a molecule, including hyperconjugative interactions and charge delocalization. nih.gov For pyrazole derivatives, NBO analysis can reveal the stability of the molecule arising from these interactions. nih.gov For instance, in 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole, NBO analysis confirmed intramolecular charge transfer within the molecule by examining the electron density in the σ* and π* antibonding orbitals and the second-order delocalization energies. nih.gov

Molecular Dynamics and Simulation Studies

While specific molecular dynamics (MD) simulation studies on 1-(4-fluorophenyl)-1H-pyrazol-3-amine are not widely reported, MD simulations are a powerful tool used to study the dynamic behavior of similar heterocyclic compounds. researchgate.netmdpi.com These simulations can provide information on the conformational changes of the molecule over time and its interactions with its environment, such as a solvent or a biological receptor. researchgate.net For other pyrazole derivatives, MD simulations have been used to explore their binding modes with protein targets, which is crucial in drug design. researchgate.netmdpi.com

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to understand how a ligand, such as this compound or its derivatives, might interact with a biological target, typically a protein or enzyme.

Research on pyrazole derivatives has extensively used molecular docking to explore their potential as therapeutic agents. For instance, derivatives of 5-amino-1-(4-fluorophenyl)-1H-pyrazole have been identified as highly selective inhibitors of p38 MAP kinase. nih.gov An X-ray crystal structure of a compound in this series bound to the ATP binding pocket of p38α revealed a key hydrogen bond between the exocyclic amine of the pyrazole inhibitor and the side chain of threonine 106, an interaction that likely contributes to its selectivity. nih.gov

Docking studies on other fluorinated pyrazoles have also been performed to evaluate their potential as anticancer agents. A synthesized pyrazole derivative, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, was docked against the human estrogen receptor alpha (ERα), a key target in breast cancer. semanticscholar.orgresearchgate.net The study reported a strong binding affinity, suggesting potential inhibitory activity. semanticscholar.org The interactions observed in the docked complex typically involve hydrogen bonds and hydrophobic interactions with key amino acid residues in the receptor's active site. researchgate.net

Furthermore, molecular docking has been applied to various pyrazole-carboxamide derivatives to assess their inhibitory effects on human carbonic anhydrase (hCA) isoenzymes I and II. nih.gov These studies help in understanding the structure-activity relationships and guide the synthesis of more potent inhibitors. nih.gov The general approach involves preparing the ligand and receptor structures, performing the docking using software like AutoDock, and analyzing the resulting poses and interactions. semanticscholar.orgnih.gov

Table 1: Examples of Molecular Docking Studies on Fluorophenyl Pyrazole Derivatives

| Derivative/Compound Class | Target Protein | Key Findings | Reference |

|---|---|---|---|

| S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl] derivative | p38 MAP kinase | Unique hydrogen bond with Threonine 106 contributing to high selectivity. | nih.gov |

| 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | Estrogen Receptor Alpha (ERα) | Strong binding affinity (-10.61 Kcal/mol) and potential inhibition. | semanticscholar.org |

| 4-(4-Fluorophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine | Cancer-relevant kinases | Regioisomeric switch from a p38α MAP kinase inhibitor profile. | nih.gov |

| Pyrazole-carboxamides | Carbonic Anhydrase (hCA I & II) | Identification of potent inhibitors with Kᵢ values in the low micromolar to nanomolar range. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are crucial in medicinal chemistry for predicting the activity of new compounds and optimizing lead structures.

While specific QSAR studies focusing solely on this compound are not prominently documented, the methodology has been successfully applied to broader classes of pyrazole and pyrazoline derivatives. ej-chem.orgresearchgate.net These studies establish a framework for how such an analysis could be conducted. A typical QSAR study involves calculating a variety of molecular descriptors (e.g., electronic, steric, hydrophobic) for a series of related compounds with known activities. ej-chem.org Statistical methods are then used to build a model correlating these descriptors with the observed activity. ej-chem.org

For example, a 3D-QSAR study was conducted on a series of pyrimidine (B1678525) nitrile-pyrazoline hybrids to validate their potential as antimalarial agents. researchgate.net The resulting model showed good statistical significance, with a correlation coefficient (r²) of 0.89 and an internal predictivity (q²) of 0.45, validating the potential of the designed molecules. researchgate.net Similarly, QSAR studies on pyrazolone (B3327878) derivatives have been used to correlate computed molecular descriptors with their antimicrobial activities against various bacterial and fungal strains. ej-chem.org

These examples demonstrate that the pyrazole scaffold is amenable to QSAR modeling. A future QSAR study on this compound derivatives would likely involve synthesizing a library of analogues, evaluating their biological activity against a specific target, and then using computational tools to derive a predictive model to guide further optimization.

Analysis of Non-Covalent Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this surface, one can gain detailed insights into the nature and prevalence of non-covalent contacts, such as hydrogen bonds and van der Waals interactions, which govern the crystal packing.

Studies on various pyrazole derivatives have utilized Hirshfeld surface analysis to understand their solid-state structures. researchgate.netnih.govresearchgate.net For instance, the analysis of a pyrazole derivative with a 4-nitrobenzenesulfonate group revealed that intermolecular contacts primarily involve hydrogen atoms, with distinct patterns of close contacts to nitrogen and oxygen atoms that stabilize the crystal structure. researchgate.netnih.gov

Table 2: Common Intermolecular Contacts in Pyrazole Derivatives from Hirshfeld Surface Analysis

| Type of Interaction | Percentage Contribution (Example) | Significance | References |

|---|---|---|---|

| H···H | ~42.5% | Major contributor to crystal packing. | researchgate.net |

| C···H / H···C | ~35% | Indicates the presence of C-H···π or other weak C-H interactions. | researchgate.net |

| Halogen···H / H···Halogen | ~12% (for Cl) | Directional interactions that contribute to the stability of the lattice. | researchgate.net |

| N···H / H···N | Varies | Key hydrogen bonding, often forming dimers or chains. | researchgate.netnih.gov |

| O···H / H···O | Varies | Important for compounds with hydroxyl or carbonyl groups. | researchgate.netnih.gov |

Nonlinear Optical (NLO) Properties and Potential as NLO Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, making them essential for applications in photonics, telecommunications, and optical data processing. The pyrazole scaffold is a component of various molecules investigated for their NLO properties.

The NLO response of a molecule is related to its polarizability (α) and hyperpolarizability (β for second-order, γ for third-order). Molecules with large hyperpolarizability values are sought after for NLO applications. Theoretical and experimental studies on pyrazoline and pyrimidine derivatives have shown that these heterocyclic systems can possess significant NLO properties. researchgate.netnih.gov The presence of donor and acceptor groups connected by a π-conjugated system often enhances the NLO response.

In the case of this compound, the electron-donating amine group (-NH₂) and the electron-withdrawing fluorophenyl group, connected by the pyrazole ring, form a "push-pull" system. This intramolecular charge transfer character is a key feature for enhancing NLO activity.

Experimental techniques like the Z-scan method are used to measure the nonlinear refractive index (η₂) and nonlinear absorption coefficient (β), which are related to the third-order NLO susceptibility (χ⁽³⁾). researchgate.net Computational studies, often using Density Functional Theory (DFT), are employed to calculate the polarizability and hyperpolarizability values. nih.gov For example, a study on a pyrimidine derivative featuring a 4-fluorophenyl group demonstrated that its NLO behavior was significantly enhanced in the crystalline phase and that it exhibited a third-order nonlinear susceptibility superior to some known chalcone (B49325) derivatives. nih.gov This suggests that compounds based on the this compound framework are promising candidates for the development of new NLO materials. nih.govresearchgate.net

Pre Clinical Biological Activity and Mechanistic Insights of 1 4 Fluorophenyl 1h Pyrazol 3 Amine and Analogues

In Vitro Target Identification and Interaction Studies

The versatility of the pyrazole (B372694) core is evident in its ability to be tailored to interact with a wide array of biological targets. In vitro studies have been crucial in identifying the specific enzymes and receptors that analogues of 1-(4-fluorophenyl)-1H-pyrazol-3-amine bind to and modulate.

Analogues based on the this compound structure have demonstrated significant inhibitory activity against several key enzyme families implicated in various diseases.

Kinase Inhibition: The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry for developing kinase inhibitors. mdpi.com Derivatives have been developed as inhibitors for multiple kinase families.

p38 MAP Kinase: A series of 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones, derived from high-throughput screening, were identified as highly selective inhibitors of p38 MAP kinase. nih.gov Optimization of this series led to the discovery of RO3201195, an orally bioavailable and highly selective inhibitor that advanced to Phase I clinical trials. nih.gov Other pyrazole-based urea (B33335) derivatives have also been reported as potent inhibitors of p38 kinase. nih.govnih.gov

Aurora Kinases: 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives, which can incorporate the 1-(4-fluorophenyl)-1H-pyrazol-4-yl moiety, have been shown to inhibit a range of kinases, including Aurora-A. nih.gov A different series of quinazoline (B50416) derivatives was designed to target Aurora Kinase B (AURKB), a key regulator of the cell cycle often overexpressed in cancer. nih.gov This work led to the identification of compound 4b (N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide) as an orally active and selective AURKB inhibitor. nih.gov

Cyclin-Dependent Kinases (CDKs): Through fragment-based screening, N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519) was identified as a novel CDK inhibitor. nih.gov Other 3-amino-pyrazole derivatives have been optimized to target the understudied PCTAIRE subfamily of CDKs, with one compound (43d ) showing high cellular potency for CDK16 (EC50 = 33 nM). mdpi.comnih.gov

Carbonic Anhydrase (CA) Inhibition: Pyrazole-based benzenesulfonamides have been evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms. Several derivatives showed more potent inhibition of hCA II, hCA IX, and hCA XII than the standard drug acetazolamide. rsc.org For instance, compound 4g blocked hCAXII with an IC50 of 0.12 µM, while 4j inhibited hCAIX with an IC50 of 0.15 µM. rsc.org Another study on pyrazolo[4,3-c]pyridine sulfonamides also demonstrated varying inhibition constants against hCA I, II, IX, and XII. mdpi.com

Acetylcholinesterase (AChE) Inhibition: In the search for treatments for Alzheimer's disease, a series of 3-aryl-1-phenyl-1H-pyrazole derivatives were synthesized and tested for AChE inhibitory activity. nih.govexcli.de The compound N-((4-fluorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) methanamine (3f ) was identified as a highly selective MAO-B inhibitor and also showed AChE inhibitory activity. nih.govresearchgate.net Structure-activity relationship studies indicated that fluoro derivatives had higher MAO-B inhibitory activity, whereas chloro derivatives were more effective as AChE inhibitors. nih.govexcli.deresearchgate.net

Cyclooxygenase-2 (COX-2) Inhibition: Pyrazole derivatives are known for their anti-inflammatory properties, often mediated through the inhibition of COX enzymes. A novel pyrazole derivative, AD 532 (4-(3-(4-Methylphenyl)-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide), was identified as a COX-2 inhibitor with promising anti-inflammatory and analgesic effects. nih.gov Molecular docking studies of other 4-Fluorophenylhydrazones and hybrid pyrazole analogues have helped to understand their interaction with the COX-2 active site, highlighting the importance of specific substitutions for selective inhibition. researchgate.netnih.gov

| Compound/Series | Target Enzyme | Activity (IC50/EC50) | Reference |

|---|---|---|---|

| RO3201195 | p38 MAP Kinase | Data not specified | nih.gov |

| Compound 43d | CDK16 | 33 nM (EC50) | nih.gov |

| Compound 4g | hCAXII | 0.12 µM | rsc.org |

| Compound 4j | hCAIX | 0.15 µM | rsc.org |

| Compound 4k | hCAII | 0.24 µM | rsc.org |

| N-((4-fluorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) methanamine (3f) | AChE | pIC50 = 3.86 | nih.gov |

Analogues of this compound have been investigated for their ability to bind to G-protein coupled receptors (GPCRs), such as the neurotensin (B549771) receptors (NTS1 and NTS2), which are involved in pain perception.

A study aimed at identifying novel nonpeptide compounds selective for NTS2 led to the discovery of 1-({[1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane carboxylic acid (7b ). nih.govacs.org This compound proved to be a potent partial agonist at the NTS2 receptor with an EC50 of 12 ± 6 nM and a Ki of 153 ± 10 nM, while showing no significant activity at the NTS1 receptor. nih.govacs.org This selectivity was a significant improvement over parent compounds. acs.org

| Compound | Target Receptor | Binding/Activity Data | Reference |

|---|---|---|---|

| Compound 7b | NTS2 | EC50 = 12 ± 6 nM; Ki = 153 ± 10 nM | nih.govacs.org |

| Compound 7b | NTS1 | No calcium or binding activity | nih.govacs.org |

Understanding how these pyrazole-based ligands interact with their protein targets at a molecular level is crucial for rational drug design. X-ray crystallography and molecular docking studies have provided key insights into these interactions.

p38 MAP Kinase: An X-ray crystal structure of a 5-amino-pyrazole derivative bound to p38α revealed a unique hydrogen bond between the exocyclic amine of the inhibitor and the side chain of threonine 106 in the ATP binding pocket. nih.gov This interaction is believed to be a key contributor to the compound's selectivity for p38. nih.gov

Aurora Kinase A: Co-crystallisation of imidazo[4,5-b]pyridine derivatives with Aurora-A showed distinct binding modes depending on the substituent at the pyrazole N1 position. Some analogues interact with the P-loop, while others engage with Thr217 in the post-hinge region, providing different strategies for designing future inhibitors. nih.gov

Neurotensin Receptor 1 (NTS1): Solution NMR studies on NTS1 have shown that the receptor exists as an ensemble of multiple conformational substates. nih.gov The binding of ligands and transducer proteins remodels this ensemble, indicating that activation can occur through both induced-fit and conformational selection mechanisms, depending on the binding partner. nih.gov

Bcl-2: Molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives identified compounds with high binding affinity for the anti-apoptotic protein Bcl-2. rsc.org Key hydrogen bonding interactions were observed, suggesting a mechanism for the compounds' pro-apoptotic effects. rsc.org

Cellular Mechanistic Investigations (Non-Clinical Cell Lines)

Beyond target binding, it is essential to understand the downstream effects of these compounds within a cellular context. Studies using non-clinical cell lines have elucidated mechanisms such as apoptosis induction and modulation of key signaling pathways.

Several pyrazole derivatives have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines.

One study demonstrated that a series of 1,3,5-trisubstituted-1H-pyrazole derivatives induced apoptosis in MCF-7, A549, and PC-3 cancer cell lines. rsc.orgnih.gov The cytotoxicity was linked to the inhibition of the anti-apoptotic protein Bcl-2 and the activation of pro-apoptotic proteins like Bax, p53, and Caspase-3. rsc.orgnih.gov

Another pyrazole derivative, 3f , induced apoptosis in triple-negative breast cancer cells (MDA-MB-468) through the generation of reactive oxygen species (ROS) and the activation of the caspase 3 signaling pathway. nih.gov

Synthetic chalcones derived from pyrazoline structures were also found to be cytotoxic to acute leukemia cell lines (K562 and Jurkat) by inducing both intrinsic and extrinsic apoptosis, leading to caspase-3 activation and DNA fragmentation. researchgate.net

| Compound/Series | Cell Line | Activity (IC50) | Mechanism | Reference |

|---|---|---|---|---|

| Compound 3f | MDA-MB-468 | 14.97 µM (24h) | ROS generation, Caspase 3 activation | nih.gov |

| 1,3,5-trisubstituted-1H-pyrazoles | MCF-7 | 3.9–35.5 μM | Bcl-2 inhibition, Bax/p53/Caspase-3 activation | nih.gov |

The biological effects of this compound analogues are underpinned by their ability to modulate critical intracellular signaling pathways.

The pro-apoptotic activity of these compounds is frequently mediated through the caspase cascade. For example, treatment of MDA-MB-468 cells with a pyrazole derivative led to an increased level of AFC from DEVD-AFC, a direct marker of caspase 3 activation. nih.gov Similarly, other pyrazole series activate caspase-3 as a downstream effector of apoptosis. nih.govresearchgate.net

The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is a critical determinant of cell fate. Several pyrazole derivatives have been shown to shift this balance in favor of apoptosis by inhibiting Bcl-2 and upregulating Bax. nih.govresearchgate.net

Inhibition of specific kinases by pyrazole derivatives directly impacts cell cycle regulation. Inhibition of CDK16 by a 3-aminopyrazole-based molecule was shown to cause a G2/M phase cell cycle arrest in a FUCCI cell cycle assay. nih.gov Other pyrazole derivatives have also been observed to induce cell cycle arrest, often at the G2/M or S phase, as part of their anticancer mechanism. nih.govresearchgate.net

Antioxidant Activity in Cell-Free Systems or Cell Models

The antioxidant potential of pyrazole derivatives, including those structurally related to this compound, has been a subject of significant research interest. These compounds have demonstrated the ability to scavenge free radicals and mitigate oxidative stress in various in vitro assays.

A study investigating a series of 5-aminopyrazole derivatives revealed notable antioxidant properties. Specifically, two imidazo[1,2-b]pyrazole derivatives showed substantial antioxidant activity, with inhibition percentages of 75.3% and 72.9% when compared to ascorbic acid (89% inhibition). However, another derivative in the same series exhibited lower antioxidant capacity at 47.9%. mdpi.com This highlights the structural dependency of the antioxidant effect within this class of compounds.

Further research on aryl-pyrazolone derivatives, which share a core structure with the antioxidant drug edaravone, has provided additional insights. mdpi.commdpi.com In DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays, several of these compounds displayed marked antioxidant effects. mdpi.com For instance, a group of three compounds, including edaravone, exhibited potent antioxidant capacity with EC₅₀ values in the range of 34–36 μM. mdpi.com Another set of compounds showed lower, yet still significant, activity. mdpi.com The ranking of these compounds in terms of antioxidant potency was consistent across different assays, underscoring the reliability of these findings. mdpi.com

The antioxidant activity of these pyrazole derivatives is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. This reactivity is influenced by the electronic properties of the substituents on the pyrazole and phenyl rings. The presence of electron-donating groups can enhance the antioxidant capacity, while electron-withdrawing groups may have the opposite effect.

It is important to note that while many pyrazole derivatives show promise as antioxidants, not all exhibit this property to the same extent. For example, in a study of trifluoromethyl-substituted 1,3-diketone derivatives, only one compound was identified as having both BChE inhibitory and radical-scavenging activity. researchgate.net This underscores the specificity of the structure-activity relationship for antioxidant effects.

Table 1: Antioxidant Activity of Selected Pyrazole Derivatives

| Compound/Derivative | Assay | Activity Metric | Result | Source |

|---|---|---|---|---|

| Imidazo[1,2-b]pyrazole derivative 1 | Antioxidant Assay | Inhibition % | 75.3% | mdpi.com |

| Imidazo[1,2-b]pyrazole derivative 2 | Antioxidant Assay | Inhibition % | 72.9% | mdpi.com |

| Imidazo[1,2-b]pyrazole derivative 3 | Antioxidant Assay | Inhibition % | 47.9% | mdpi.com |

| Aryl-pyrazolone derivative (Group 1) | DPPH Assay | EC₅₀ | 34-36 μM | mdpi.com |

| Thienyl-pyrazole 5g | DPPH Scavenging | IC₅₀ | 0.245 ± 0.01 μM | nih.gov |

| Thienyl-pyrazole 5h | DPPH Scavenging | IC₅₀ | 0.284 ± 0.02 μM | nih.gov |

| Thienyl-pyrazole 5g | Hydroxyl Radical Scavenging | IC₅₀ | 0.905 ± 0.01 μM | nih.gov |

| Thienyl-pyrazole 5h | Hydroxyl Radical Scavenging | IC₅₀ | 0.892 ± 0.01 μM | nih.gov |

| Ascorbic Acid (Standard) | DPPH Scavenging | IC₅₀ | 0.483 ± 0.01 μM | nih.gov |

| BHA (Standard) | Hydroxyl Radical Scavenging | IC₅₀ | 1.739 ± 0.01 μM | nih.gov |

Structure-Activity Relationship (SAR) Studies for Biological Impact

The biological activities of this compound and its analogues are intricately linked to their chemical structures. Structure-Activity Relationship (SAR) studies have been instrumental in elucidating how different substituents and their positions on the pyrazole and phenyl rings influence the pharmacological effects of these compounds.

The incorporation of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to enhance biological activity. researchgate.netresearchgate.net Fluorine's high electronegativity and small size can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. tandfonline.comresearchgate.net

In the context of pyrazole derivatives, the position of the fluorine atom on the phenyl ring is critical. Placing a fluorine atom at the para-position of a phenyl ring can block metabolic oxidation at that site, thereby increasing the compound's half-life and effectiveness. nih.gov This is a well-established principle that likely contributes to the activity of this compound.

SAR studies on various fluorinated pyrazole derivatives have demonstrated the profound impact of fluorine substitution. For instance, in a series of pyrazole-5-fluorosulfate derivatives, the presence and position of substituents on both the pyrazole and phenyl rings were found to affect their inhibitory activity against butyrylcholinesterase (BuChE). tandfonline.com Similarly, studies on fluoro-substituted phenylpyrazoles have shown a wide range of biological activities, including antibacterial, insecticidal, and acaricidal effects. nih.gov The introduction of fluorine atoms can enhance the environmental and inhibitory effects of these compounds by altering their steric, lipophilic, and electronic parameters. nih.gov

The trifluoromethyl group, another common fluorine-containing substituent, has also been shown to be optimal for potency and selectivity in some pyrazole analogues. tandfonline.com The presence of fluorine or fluoroalkyl groups on the pyrazole ring can positively influence its physicochemical and biological properties, leading to the successful development of several commercial fluorine-containing pyrazoles. researchgate.net

Furthermore, the electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, which can in turn affect a molecule's ability to bind to its target and pass through biological membranes. tandfonline.com For example, in a series of pyrazole-based aurone (B1235358) analogs, a compound with a 4-fluorophenyl group at the 3-position of the pyrazole ring showed notable cytotoxic activity. nih.gov

Table 2: Impact of Fluorine and Other Substituents on Biological Activity

| Compound Series | Key Structural Feature | Observed Biological Effect | Source |

|---|---|---|---|

| Pyrazole-5-fluorosulfate derivatives | 1-, 3-, 4-substituent and 5-fluorosulfate of pyrazole ring | Affected BuChE inhibitory activity | tandfonline.com |

| Fluoro-substituted phenylpyrazoles | Fluorine substitution on phenyl ring | Wide range of antibacterial, insecticidal, and acaricidal activities | nih.gov |

| Pyrazole analogues | Trifluoromethyl and difluoromethyl groups at the 3-position | Optimal in terms of potency and selectivity | tandfonline.com |

| Pyrazole-based aurone analogs | 4-fluorophenyl group at the 3-position of the pyrazole ring | Notable cytotoxic activity | nih.gov |

Substitutions on the pyrazole ring itself play a crucial role in determining the biological activity of this class of compounds. The nature, size, and electronic properties of these substituents can significantly modulate the pharmacological profile.

Research on pyrazole derivatives has shown that various substitutions at different positions of the pyrazole ring lead to a diverse range of biological activities, including antifungal, antibacterial, and anti-inflammatory effects. nih.govnih.gov For example, difluoromethyl-substituted pyrazoles have been developed as fungicides. nih.gov

In a study of pyrazole-based inhibitors of meprin α and β, it was found that the introduction of different sized residues, such as methyl or benzyl (B1604629) groups, at position 3(5) of the pyrazole ring resulted in a decrease in inhibitory activity compared to an unsubstituted phenyl group. nih.gov Conversely, a cyclopentyl moiety at the same position led to similar activity. nih.gov This suggests that the size and steric hindrance of the substituent at this position are critical for maintaining high potency.

Furthermore, the introduction of acidic carboxyphenyl moieties at the same position led to an increased activity against meprin β, particularly with a meta-substitution. nih.gov This indicates that the electronic nature and position of the substituent can be tailored to achieve selectivity for different biological targets.

The synthesis of various 4-fluoro-2H-pyrazol-3-ylamines with different steric and electronic demands highlights the versatility of the pyrazole scaffold for generating a wide range of bioactive molecules. researchgate.net The ability to introduce diverse substituents on the pyrazole ring allows for the fine-tuning of the compound's properties to optimize its biological activity.

The incorporation of fluorine or fluoroalkyl groups directly onto the pyrazole ring can also positively affect its physicochemical and biological properties. researchgate.net This has led to the development of numerous commercially successful fluorine-containing pyrazoles. researchgate.net The strategic placement of substituents on the pyrazole ring is therefore a key aspect of designing novel and effective therapeutic agents.

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways and Sustainable Chemistry

Future research into the synthesis of 1-(4-fluorophenyl)-1H-pyrazol-3-amine and its analogues will likely prioritize green and sustainable chemistry principles. nih.govresearchgate.net Conventional synthetic methods often rely on hazardous solvents and harsh reaction conditions, posing environmental challenges. researchgate.net The development of eco-friendly synthetic routes is crucial for sustainable chemical production. researchgate.net

Promising areas of exploration include:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, are highly efficient and atom-economical. nih.govresearchgate.net Developing a one-pot synthesis for this compound would streamline its production.

Green Solvents: The use of water as a reaction medium is a key focus of green chemistry. thieme-connect.com Research into aqueous-based syntheses for pyrazole (B372694) derivatives is ongoing and could be adapted for this specific compound. acs.org

Alternative Energy Sources: Techniques like microwave irradiation and ultrasonication can accelerate reaction times, increase yields, and reduce energy consumption compared to conventional heating methods. researchgate.netias.ac.in

Recyclable Catalysts: Employing heterogeneous or recyclable catalysts, such as silica-supported catalysts or magnetic nanoparticles, can minimize waste and improve the cost-effectiveness of the synthesis. nih.govresearchgate.net Recent advancements have shown the efficacy of catalysts like CeO2/CuO@GQDs@NH2 nanocomposites in aqueous media for pyrazole synthesis. thieme-connect.com

These sustainable approaches are not only environmentally responsible but also often lead to higher yields and simpler purification processes. researchgate.net

Advanced Computational Modeling for Predictive Research

Computational chemistry offers powerful tools for accelerating the research and development of pyrazole derivatives. eurasianjournals.com By using advanced modeling techniques, researchers can predict the properties and behavior of this compound and its potential analogues before committing to laboratory synthesis, saving time and resources. eurasianjournals.com

Key computational methods for future investigation include:

Density Functional Theory (DFT): DFT calculations can provide deep insights into the electronic structure, stability, and reactivity of the molecule. eurasianjournals.comresearchgate.net This understanding is fundamental to predicting its chemical behavior and designing new derivatives.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be used to build models that correlate a compound's structure with its biological activity. nih.gov These models can then predict the potency of newly designed analogues.

Molecular Docking: This technique simulates the binding of a molecule to a biological target, such as an enzyme or receptor. eurasianjournals.com Docking studies can help identify potential biological targets for this compound and elucidate its mechanism of action at the molecular level. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the molecule's interactions with its environment over time, offering insights into the stability of ligand-receptor complexes and conformational changes. eurasianjournals.com

The integration of these computational approaches can guide the rational design of next-generation compounds with optimized properties for specific applications. eurasianjournals.comnih.gov

Broadening the Scope of Non-Clinical Biological Target Identification

Pyrazole derivatives are known to exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netfrontiersin.org This is due to their ability to interact with a wide variety of biological targets. biosynce.com Future research should aim to identify novel, non-clinical biological targets for this compound to explore its full therapeutic and research potential.

Strategies for broadening target identification include:

Kinase Inhibition Profiling: Many pyrazole derivatives act as kinase inhibitors, which are crucial in cell signaling and are often dysregulated in diseases like cancer. nih.govnih.gov Screening this compound against a broad panel of kinases could identify novel targets. For instance, various pyrazole derivatives have been investigated as inhibitors of RET kinase, tubulin, and carbonic anhydrases. nih.govnih.govnih.gov

Phenotypic Screening: This approach involves testing the compound in cell-based or organism-based models to identify its effect on a particular phenotype without a preconceived target. Subsequent studies can then work to identify the molecular target responsible for the observed effect.

Chemical Proteomics: Techniques like affinity chromatography using an immobilized version of the compound can be used to "pull down" its binding partners from cell lysates, allowing for the identification of previously unknown targets.

Discovering new biological targets for this compound could open up entirely new avenues for its application in biomedical research and as a tool for studying cellular pathways. nih.govacs.org For example, 5-aminopyrazole-4-carboxamide derivatives have been identified as inhibitors of calcium-dependent protein kinase 1 in parasites. bioworld.com

Expanding Applications in Materials Science and Industrial Chemistry

The utility of pyrazole derivatives extends beyond pharmacology into materials science and industrial chemistry. mdpi.com The specific structural features of this compound, such as its aromatic rings and potential for hydrogen bonding, make it an attractive building block for novel materials and industrial products. biosynce.com

Future research in this area could focus on:

Functional Polymers: Incorporating the pyrazole moiety into polymer chains can yield materials with unique optical, electrical, or mechanical properties. biosynce.com These could find use in sensors, optoelectronic devices, or specialized coatings.

Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyrazole ring can coordinate with metal ions to form MOFs. biosynce.com These highly porous materials have potential applications in gas storage, separation, and catalysis.

Dyes and Pigments: Pyrazole-based compounds have been used in the manufacturing of dyes. royal-chem.com The chromophoric properties of this compound and its derivatives could be explored for creating new colorants.

Agrochemicals: Pyrazole derivatives are a cornerstone of the agrochemical industry, used as herbicides, insecticides, and fungicides. biosynce.comresearchgate.net New analogues based on the this compound scaffold could be synthesized and screened for potential pesticidal activity. mdpi.com

Investigating these applications could lead to the development of high-value materials and chemicals with novel functionalities.

Development of Next-Generation Analogues for Specific Research Objectives

The culmination of research in the aforementioned areas will be the rational design and synthesis of next-generation analogues of this compound. By integrating knowledge of sustainable synthesis, computational predictions, and expanded target identification, researchers can create novel molecules tailored for specific purposes.

The development of these analogues will involve:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the parent compound and evaluating the impact on its activity is crucial. researchgate.net For example, substitutions on the phenyl ring or modifications to the amine group could significantly alter the compound's properties.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved potency, selectivity, or pharmacokinetic profiles.

Hybrid Molecule Design: Combining the pyrazole scaffold with other pharmacophores or functional moieties can create hybrid compounds with dual or enhanced activity. researchgate.net

This targeted approach to analogue development holds the potential to generate highly potent and selective kinase inhibitors for cancer research, novel probes for studying biological pathways, or advanced materials for technological applications. nih.govresearchgate.net The ultimate goal is to leverage the versatile pyrazole core to create a new generation of compounds that can address specific challenges in science and industry.

Table 2: Mentioned Chemical Compounds

| Compound Name | CAS Number (if available) |

|---|---|

| This compound | 185331-69-5 |

| 5-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde | 199682-73-0 |

| Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate | 923283-54-9 |

| 2-(1-Pyrazolyl)aniline | 54705-91-8 |

| Celecoxib | 169590-42-5 |

| Rimonabant | 168273-06-1 |

| Betazole | 105-20-4 |

| Mepirizole | 18694-40-1 |

| Lonazolac | 53808-88-1 |

| Sildenafil | 139755-83-2 |

| Phenylbutazone | 50-33-9 |

| Axitinib | 319460-85-0 |

| Zaleplon | 151319-34-5 |

| Tracazolate | 41094-88-6 |

| Cisplatin | 15663-27-1 |

| Colchicine | 64-86-8 |

| Acetazolamide | 59-66-5 |

Q & A

Q. What are the established synthetic routes for 1-(4-fluorophenyl)-1H-pyrazol-3-amine, and how do reaction conditions influence yield?

The primary synthesis involves cyclocondensation of substituted propionitriles with hydrazine derivatives. For example, 3-aryl-2-(aminomethylene)-propionitriles (e.g., IV in ) react with hydrazinium salts in short-chain alcohols (C1–C3) under reflux to form the pyrazole core . Key factors include:

- Solvent choice : Methanol or ethanol enhances nucleophilic attack by hydrazine.

- Temperature : Prolonged reflux (12–24 hours) improves regioselectivity for the 3-amine position.

- Substituent effects : Electron-withdrawing groups (e.g., fluorine on the phenyl ring) stabilize intermediates, yielding >70% product .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR : NMR confirms fluorine substitution patterns (δ ≈ -110 to -115 ppm for para-fluorophenyl) .

- X-ray crystallography : Monoclinic/triclinic systems (e.g., space group) reveal bond angles (e.g., N1–C2–N6 = 123.1°), critical for validating tautomeric forms .

- Mass spectrometry : High-resolution ESI-MS distinguishes isotopic clusters (e.g., peak for in halogenated analogs) .

Advanced Research Questions

Q. How can regioselectivity challenges during pyrazole ring formation be mitigated?

Regioselectivity is influenced by steric and electronic factors:

- Steric guidance : Bulky substituents (e.g., 2,4,6-trichlorophenyl) direct hydrazine attack to the less hindered position .

- Electronic modulation : Electron-deficient aryl groups (e.g., 4-nitrophenyl) stabilize transition states via resonance, favoring 1,3-diamine formation .

- Catalytic additives : Lewis acids (e.g., ZnCl) coordinate with nitrile groups, enhancing reaction specificity .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-response profiling : Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to differentiate target-specific effects from cytotoxicity .

- Structural analogs : Compare activity of fluorinated vs. chlorinated derivatives to isolate electronic contributions .

- Meta-analysis : Pool data from crystallographic (e.g., in ) and pharmacological studies to identify structure-activity trends .

Q. How can computational methods optimize reaction pathways for novel derivatives?

- DFT calculations : Predict transition-state geometries (e.g., hydrazine attack on propionitrile) to identify energy barriers .

- Molecular docking : Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis .

- Machine learning : Train models on reaction databases to predict optimal solvents/catalysts for new substrates .

Q. What are the key considerations for designing in vivo studies with this compound?

- Metabolic stability : Introduce deuterium at labile positions (e.g., C–H bonds adjacent to fluorine) to prolong half-life .

- Bioavailability : Formulate as hydrochloride salts (e.g., ) to enhance solubility in physiological buffers .

- Toxicity screening : Use factorial design (e.g., 2 models in ) to evaluate dose-dependent hepatotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.